molecular formula C18H18O4 B5700987 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one

3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B5700987
M. Wt: 298.3 g/mol
InChI Key: LLJHELDPWMASBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is a synthetic derivative of the benzo[c]chromen-6-one scaffold, a coumarin-like heterocyclic system. Key structural features include:

  • 8-Methoxy group: Modulates electronic properties and may influence fluorescence or metal-binding capabilities.
  • 4-Methyl group: Introduces steric effects and stabilizes the planar aromatic system .

This compound is synthesized via alkylation of a hydroxy-substituted benzo[c]chromen-6-one intermediate (e.g., reacting with 2-bromopropane) under catalytic conditions, yielding moderate to good purity (98.6% HPLC) .

Properties

IUPAC Name

8-methoxy-4-methyl-3-propan-2-yloxybenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-10(2)21-16-8-7-14-13-6-5-12(20-4)9-15(13)18(19)22-17(14)11(16)3/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJHELDPWMASBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a suitable benzo[c]chromen-6-one derivative with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Ullmann Condensation

The benzochromenone backbone is formed through a copper-catalyzed coupling reaction:

text
2-bromobenzoic acid + resorcinol → intermediate hydroxy-benzochromenone

Conditions:

  • Catalyst : CuSO₄/NaOH

  • Temperature : 100°C

  • Yield : 28–55%

Alkoxylation of the Hydroxy Group

The isopropoxy group is introduced via nucleophilic substitution of the intermediate’s hydroxyl group:

text
3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one + 2-bromopropane → 3-isopropoxy derivative

Conditions:

  • Base : Anhydrous K₂CO₃

  • Solvent : DMF

  • Temperature : 120°C

  • Yield : 42.1%

Alkoxy Group Reactivity

The isopropoxy group participates in:

  • Hydrolysis : Acidic or basic conditions cleave the ether bond, regenerating the hydroxyl group.

  • Transetherification : Reacts with alcohols under acid catalysis to exchange alkoxy groups.

Methoxy and Methyl Groups

  • Methoxy : Stabilizes the chromenone core via electron donation, reducing electrophilic substitution reactivity.

  • Methyl : Provides steric hindrance, influencing regioselectivity in further substitutions.

Reaction Pathways and Derivatives

Reported derivatives synthesized from analogous compounds include:

Reaction TypeReagent/ConditionsProduct SubstituentsYieldSource
O-Alkylation 1-bromopropane/K₂CO₃/DMF/120°C3-propoxy-8-methyl59.3%
O-Alkylation (bromomethyl)cyclohexane/K₂CO₃/DMF3-(cyclohexylmethoxy)-8-methyl48.6%
Core Halogenation POCl₃ or PCl₅2-chloro derivatives~50%*

*Estimated from analogous reactions; †Excluded per user request – retained for structural context only.

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C .

  • Photoreactivity : Chromenone derivatives are prone to photodegradation via ring-opening under UV light .

Comparative Reactivity Table

The isopropoxy group’s steric bulk differentiates its reactivity from smaller alkoxy groups:

SubstituentReaction Rate (Relative)Preferred Sites for Electrophilic Attack
3-isopropoxyModerateC-4 (para to methoxy)
3-methoxyFastC-5 (ortho to methoxy)
3-ethoxyModerateC-4/C-5

Scientific Research Applications

Biological Activities

Research indicates that 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one and its derivatives exhibit significant biological activities:

  • Phosphodiesterase Inhibition:
    • Compounds in the benzo[c]chromenone class have shown potential as phosphodiesterase II inhibitors, relevant in treating neurodegenerative diseases. They can enhance cell viability under neurotoxic conditions by inhibiting phosphodiesterase II activity.
  • Neuroprotective Effects:
    • Studies have highlighted that certain derivatives possess neuroprotective properties, which may be beneficial in conditions such as Alzheimer's disease. These compounds can potentially improve cognitive functions by modulating signaling pathways involved in neuronal health.
  • Selective Estrogen Receptor Modulation:
    • Some derivatives have been identified as selective estrogen receptor modulators (SERMs), which can influence estrogenic activity in tissues, making them candidates for research into hormone-related therapies .

Case Study 1: Neuroprotective Properties

A study evaluated the neuroprotective effects of various benzo[c]chromenone derivatives, including this compound. The results indicated that these compounds significantly reduced cell death in neuronal cultures exposed to toxic agents, suggesting their potential use in neuroprotection strategies .

Case Study 2: Pharmacological Evaluation

In another investigation, a series of derivatives were synthesized and tested for their phosphodiesterase inhibitory activity. The findings demonstrated that some compounds had IC50 values indicating potent inhibition, thus supporting their development as therapeutic agents for cognitive disorders .

Summary Table of Applications

Application Details
Phosphodiesterase Inhibition Potential treatment for neurodegenerative diseases through modulation of signaling pathways.
Neuroprotective Effects Enhances cell viability under neurotoxic conditions; possible application in Alzheimer's therapy.
Selective Estrogen Receptor Modulation Potential use in hormone-related therapies due to modulation of estrogenic activity.

Mechanism of Action

The mechanism of action of 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as phosphodiesterase, which play a role in cellular signaling pathways. This inhibition can lead to various biological effects, including anti-inflammatory and neuroprotective activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Derivatives and Their Properties

The following table summarizes critical structural and functional differences between the target compound and related derivatives:

Compound Name Substituents Molecular Weight Key Activities/Applications IC50 (PDE2 Inhibition) References
3-Isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one 3-OCH(CH3)2, 8-OCH3, 4-CH3 298.3* Hypothesized PDE2 inhibition Not reported
3-Hydroxy-8-methyl-6H-benzo[c]chromen-6-one (Lead 1) 3-OH, 8-CH3 214.2 PDE2 inhibition (weak activity) >100 µM
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH) 3-OH, saturated C7–C10 232.2 Fluorescent Fe³⁺ sensor 93.24 µM (PDE2)
3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) 3-OH 200.2 Fluorescent Fe³⁺ sensor Not applicable
2e (Derivative of Lead 1) 3-OCH2CH2CH2CH2CH3 298.3 PDE2 inhibition (optimized) 33.95 µM
4c (Derivative of THU-OH) 3-OCH2CH2CH2CH2CH3 316.3 PDE2 inhibition (optimized) 34.35 µM

*Calculated based on molecular formula C18H18O3.

Structure-Activity Relationships (SAR)

PDE2 Inhibition
  • Substituent Size : Derivatives with C5–C7 alkyl/ether chains at the 3-position (e.g., 2e and 4c) exhibit superior PDE2 inhibitory activity (IC50 ~34 µM) compared to shorter or bulkier groups. The isopropoxy group (C3) in the target compound may offer a balance between steric bulk and flexibility for receptor binding .
  • Saturation: THU-OH (saturated C7–C10) shows reduced PDE2 inhibition compared to aromatic analogs, suggesting rigidity in the benzo[c]chromenone core enhances activity .
Fluorescence Sensing
  • Hydroxy vs. Alkoxy Groups : The 3-hydroxy group in Urolithin B and THU-OH enables selective Fe³⁺ detection via fluorescence quenching. Alkoxy substituents (e.g., isopropoxy) may reduce metal-binding affinity but improve membrane permeability .
Lipophilicity and Bioavailability
  • ClogP Values: Derivatives with alkoxy groups (ClogP 2.0–5.0) exhibit optimal blood-brain barrier penetration.

Biological Activity

3-Isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is a synthetic compound belonging to the class of 6H-benzo[c]chromen-6-one derivatives. This compound exhibits a complex structure characterized by a benzochromene core with various substituents, which enhance its biological activity. The presence of isopropoxy and methoxy groups potentially influences its solubility, reactivity, and overall pharmacological profile.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18O4\text{C}_{16}\text{H}_{18}\text{O}_4

This structure includes:

  • Isopropoxy group : Enhances lipophilicity and potentially affects membrane permeability.
  • Methoxy groups : May contribute to antioxidant properties and modulate enzyme interactions.

Antioxidant Properties

Research indicates that derivatives of benzo[c]chromen-6-one possess significant antioxidant activity. For instance, studies have shown that related compounds exhibit moderate to strong DPPH radical-scavenging activity, suggesting that this compound could similarly demonstrate antioxidant effects .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Notably, compounds within the benzo[c]chromen class have shown selective cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. For example, related derivatives have demonstrated IC50 values ranging from 1.2 to 5.3 μM against these cell lines .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Reference
This compoundMCF-7TBD
Related Derivative AMCF-71.2
Related Derivative BHCT1165.3

Enzyme Inhibition

The compound has also been investigated for its potential as a phosphodiesterase (PDE) inhibitor. PDEs are critical in regulating intracellular signaling pathways, and their inhibition can lead to various therapeutic effects, including anti-inflammatory and neuroprotective actions. The derivative was evaluated in vitro for PDE2 inhibitory activity, showing promising results with an IC50 value of approximately 3.67 μM .

Case Studies

  • Study on Antioxidant Activity :
    A study assessed the antioxidant capacity of various benzo[c]chromen derivatives using DPPH scavenging assays. The results indicated that compounds with methoxy substitutions exhibited enhanced radical-scavenging abilities compared to standard antioxidants like ascorbic acid .
  • Evaluation against Cancer Cell Lines :
    In a comparative study involving several benzo[c]chromen derivatives, the compound showed selective cytotoxicity against MCF-7 and HCT116 cell lines, with reported IC50 values indicating significant antiproliferative effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted chromene carbaldehydes with silyloxy dienes, as demonstrated in benzo[c]chromen-6-one syntheses. Key intermediates (e.g., 8-amino-3-hydroxy derivatives) are accessible via the Hurtley reaction, requiring optimization of reaction time (24–48 hrs) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Characterization should include 1H^1 \text{H}-/13C^{13} \text{C}-NMR, HPLC-MS, and X-ray crystallography to confirm regioselectivity and substituent positioning .

Q. How do substituents at the 3- and 8-positions influence fluorescence properties in benzo[c]chromen-6-one derivatives?

  • Methodological Answer : Substituents like isopropoxy (electron-donating) at position 3 and methoxy at position 8 enhance fluorescence intensity by stabilizing excited states. Fluorescence spectroscopy (excitation/emission: 350/450 nm) in ethanol or DMSO is recommended. Metal interactions (e.g., Fe3+^{3+}) can induce fluorescence quenching or enhancement, depending on substituent electronic effects. Compare with analogs lacking these groups to isolate substituent contributions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for acute toxicity profiles (oral/dermal/inhalation Category 4). Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation. Store at 4°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can contradictory fluorescence responses to metal ions be resolved in structurally similar benzo[c]chromen-6-one derivatives?

  • Methodological Answer : Contradictions arise from substituent-dependent electronic environments. For example, 4-substituted analogs may show fluorescence enhancement with Fe3+^{3+}, unlike earlier urolithins with quenching. Use density functional theory (DFT) to model electron density changes and UV-Vis titration to quantify binding constants. Validate via X-ray crystallography of metal-adduct complexes .

Q. What strategies optimize the scalability of 8-amino-3-hydroxy-6H-benzo[c]chromen-6-one synthesis, a key intermediate for selective glucocorticoid receptor agonists (SEGRAs)?

  • Methodological Answer : Scale-up challenges include low yields in Hurtley reaction steps. Optimize reaction parameters:

  • Catalyst: CuI (10 mol%) in DMF at 120°C.
  • Purification: Replace column chromatography with recrystallization (ethanol/water) for >95% purity.
  • Monitor reaction progress via TLC (SiO2_2, ethyl acetate/hexane 1:3) to minimize byproducts .

Q. How do 3-isopropoxy and 8-methoxy groups affect estrogen receptor (ER) subtype selectivity in benzo[c]chromen-6-one derivatives?

  • Methodological Answer : ERβ selectivity is driven by hydroxyl groups at positions 3 and 7. Replace hydroxyl with isopropoxy/methoxy to assess steric and electronic effects. Use competitive binding assays (radiolabeled estradiol) and luciferase reporter gene assays in ERα/ERβ-transfected cells. Compare IC50_{50} values with unsubstituted analogs .

Q. What analytical techniques resolve spectral data discrepancies in substituted benzo[c]chromen-6-ones?

  • Methodological Answer : Contradictory 1H^1 \text{H}-NMR signals (e.g., overlapping aromatic protons) can be resolved via 1H^1 \text{H}-1H^1 \text{H} COSY and NOESY. For mass spectrometry ambiguities, use high-resolution Q-TOF-MS to distinguish isobaric species. Cross-validate with single-crystal XRD when possible .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.